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Barium tin trioxide

Transparent conducting oxide Electron mobility Perovskite semiconductor

Barium tin trioxide (BaSnO₃, CAS 12009-18-6), commonly referred to as barium stannate, is a cubic perovskite-type oxide (space group Pm3̄m) that crystallizes in an ideal undistorted perovskite structure with a Goldschmidt tolerance factor close to unity. It is an n-type semiconductor with a wide optical band gap of approximately 3.1 eV.

Molecular Formula BaOSn
Molecular Weight 272.04 g/mol
CAS No. 12009-18-6
Cat. No. B082583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tin trioxide
CAS12009-18-6
Molecular FormulaBaOSn
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESO=[Sn].[Ba]
InChIInChI=1S/Ba.O.Sn
InChIKeyBOGASOWHESMEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Tin Trioxide (BaSnO₃) for Scientific Procurement: Perovskite Oxide Property Baseline and Comparator Landscape


Barium tin trioxide (BaSnO₃, CAS 12009-18-6), commonly referred to as barium stannate, is a cubic perovskite-type oxide (space group Pm3̄m) that crystallizes in an ideal undistorted perovskite structure with a Goldschmidt tolerance factor close to unity [1]. It is an n-type semiconductor with a wide optical band gap of approximately 3.1 eV [2]. BaSnO₃ exhibits a moderate dielectric constant (ε ≈ 15–17 in epitaxial thin films, ~17–24 in ceramics) [3][4], exceptional room-temperature electron mobility when n-doped (up to 320 cm²/V·s in La-doped single crystals) [5], and outstanding thermal stability with its cubic structure retained up to 1000 °C [6]. These properties position BaSnO₃ at the intersection of several application domains—transparent conducting oxides (TCOs), high-temperature thermoelectrics, proton-conducting solid oxide fuel cell (SOFC) electrolytes, and dielectric ceramics—where it competes with materials such as ITO, SnO₂, BaTiO₃, SrTiO₃, CaSnO₃, SrSnO₃, TiO₂, YSZ, and Ca₃Co₄O₉. Crucially, BaSnO₃ is composed entirely of earth-abundant, non-toxic elements (Ba, Sn, O), eliminating reliance on critical raw materials such as indium [7].

Why BaSnO₃ Cannot Be Casually Substituted: Differentiated Property Profiles Across Perovskite Oxide Sub-Classes


The perovskite ABO₃ family spans an enormous property space, and nominally similar compounds cannot be interchanged without functional compromise. BaSnO₃ occupies a unique position within the alkaline-earth stannate series ASnO₃ (A = Ca, Sr, Ba): it is the only member that crystallizes in an ideal, undistorted cubic perovskite structure at room temperature, whereas CaSnO₃ and SrSnO₃ adopt tilted, lower-symmetry orthorhombic phases due to the smaller A-site cation radii [1]. This structural distinction has direct consequences—the octahedral tilting in CaSnO₃ and SrSnO₃ reduces conduction bandwidth and widens the band gap (3.1 eV for BaSnO₃ vs. 4.4 eV for CaSnO₃) [2], fundamentally altering electronic transport and optical transparency windows. In the broader perovskite landscape, BaTiO₃ is a ferroelectric with an exceptionally high dielectric constant (ε ≈ 1500–2000), whereas BaSnO₃ is a paraelectric linear dielectric (ε ≈ 15–17) [3]—substituting one for the other in a capacitor or microwave dielectric application would yield catastrophic impedance mismatches. For TCO applications, ITO (In₂O₃:Sn) is the industry benchmark, yet indium scarcity and price volatility create supply-chain risk that indium-free BaSnO₃ directly addresses [4]. In proton-conducting electrolytes, BaSnO₃-based systems achieve competitively high proton conductivity at intermediate temperatures where YSZ requires substantially higher operating temperatures [5]. The quantitative evidence presented in Section 3 demonstrates that BaSnO₃ is not merely a member of the perovskite class—its specific combination of ideal cubic structure, moderate band gap, ultra-high electron mobility when doped, and earth-abundant composition defines a distinct performance envelope that no single comparator material replicates.

BaSnO₃ Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons for Procurement Decision-Making


Room-Temperature Electron Mobility: La-Doped BaSnO₃ vs. SrTiO₃ and ITO

La-doped BaSnO₃ single crystals exhibit a room-temperature Hall electron mobility of 320 cm²/V·s at a carrier density of 8 × 10¹⁹ cm⁻³, which is approximately 30 times higher than the room-temperature mobility of doped SrTiO₃ (which remains below 10 cm²/V·s regardless of defect minimization) [1][2]. Among all perovskite oxides, BaSnO₃ holds the highest reported room-temperature electron mobility [3]. In epitaxial thin-film form, La:BaSnO₃ achieves mobility of 70 cm²/V·s at a doping level of 4.4 × 10²⁰ cm⁻³, which is comparable to or exceeds typical ITO thin-film mobility values (~30–50 cm²/V·s) [4][5]. Furthermore, the DC conductivity of La-doped BaSnO₃ can be superior to that of ITO, with values exceeding 10⁴ S/cm at room temperature [6].

Transparent conducting oxide Electron mobility Perovskite semiconductor

Proton Conductivity and Fuel Cell Power Density: BaSnO₃ Electrolyte vs. SPFC Benchmark and YSZ

Semiconductor BaSnO₃ (BSO), when tuned for proton conduction via oxygen vacancy engineering, achieves a proton conductivity of 0.23 S/cm at 550 °C and delivers a maximum fuel cell power density of 843 mW/cm² at the same temperature [1]. This performance substantially exceeds the critical threshold of 0.1 S/cm at <600 °C that is targeted for practical semiconductor protonic fuel cells (SPFCs) [2]. For context, Y-doped BaSnO₃ proton-conducting perovskite films achieve conductivity of ~10⁻² S/cm at 600 °C—performance that is comparable to the oxide-ion conductivity of the benchmark YSZ (yttria-stabilized zirconia) electrolyte at 800 °C, meaning BaSnO₃-based electrolytes can achieve comparable ionic transport at a temperature 200 °C lower [3]. In a head-to-head contextual comparison, a state-of-the-art BCZYYb (BaCe₀.₇Zr₀.₁Y₀.₁Yb₀.₁O₃₋δ) proton-conducting electrolyte cell delivered 445 mW/cm² at 500 °C [4], making the BaSnO₃-based SPFC value of 843 mW/cm² at 550 °C the higher power output at a comparable intermediate temperature range.

Proton conductor Solid oxide fuel cell Electrolyte Intermediate temperature

High-Temperature Thermoelectric Figure of Merit: BaSnO₃ vs. Traditional Oxide Thermoelectrics

First-principles calculations predict that undoped BaSnO₃ exhibits outstanding thermoelectric transport properties simultaneously with excellent dynamic and thermal stabilities, yielding ZT values of n-type 0.37 and p-type 1.52 at 900 K [1]. The n-type BaSnO₃ power factor reaches a maximum of 1.5 × 10⁻³ W m⁻¹ K⁻² at 1200 K with an optimal carrier concentration of 1.6 × 10¹⁹ cm⁻³ [2]. By comparison, the well-established p-type oxide thermoelectric Ca₃Co₄O₉ exhibits a typical power factor of ~3.2 × 10⁻⁴ W m⁻¹ K⁻² and a ZT of ~0.27 at 1000 K [3][4]. La-doped BaSnO₃ ceramics have experimentally demonstrated thermoelectric power factors reaching 2.8 × 10⁻⁴ W m⁻¹ K⁻² at 1073 K for La content x = 0.01 [5], with further enhancement possible via co-doping strategies. The computationally predicted ZT values for BaSnO₃ (particularly p-type at 1.52) place it among the highest theoretically projected ZT values for oxide thermoelectrics, surpassing the long-standing p-type oxide benchmark NaₓCoO₂ and Ca₃Co₄O₉.

Thermoelectric Figure of merit ZT Power factor High-temperature energy conversion

Optical Band Gap Positioning: BaSnO₃ vs. SnO₂ and CaSnO₃ in the TCO Optical Window

The optical band gap of undoped BaSnO₃, measured by diffuse reflectance spectroscopy on powdered samples, is 3.1 eV, compared to 3.8 eV for SnO₂ [1]. This 0.7 eV narrower band gap places BaSnO₃ closer to the visible spectrum absorption edge, which can be advantageous for applications requiring visible-light transparency with a lower-energy cutoff. Within the alkaline-earth stannate perovskite series ASnO₃ (A = Ca, Sr, Ba), the band gap increases systematically from 3.1 eV (BaSnO₃) to intermediate values for SrSnO₃ to 4.4 eV for CaSnO₃, driven by the progressive octahedral tilting distortion that narrows the conduction bandwidth as the A-site cation size decreases [2]. The conduction band of BaSnO₃ is highly dispersive—comparable to that of SnO₂—as confirmed by electronic structure calculations, which is a prerequisite for achieving high n-type carrier mobility [3]. This combination of a moderately wide band gap (still sufficient for visible transparency) and a highly dispersive conduction band distinguishes BaSnO₃ from both its wider-gap stannate siblings and the narrower-gap conventional TCOs.

Optical band gap Transparent conducting oxide Diffuse reflectance spectroscopy UV-vis transparency

Dielectric Constant and Paraelectric Behavior: BaSnO₃ as a Linear Dielectric vs. Ferroelectric BaTiO₃

Epitaxial BaSnO₃ thin films grown by hybrid molecular beam epitaxy exhibit a dielectric constant (ε) of 15–17 that remains largely unchanged with film stoichiometry, thickness (tested range), frequency (1 kHz to 100 kHz), and temperature, accompanied by a low loss tangent of ~1 × 10⁻³ at 1 kHz < f < 100 kHz for stoichiometric films [1]. Sol-gel-derived BaSnO₃ ceramics show a room-temperature ε′ of ~17 at 1 MHz and ~13 for thin films [2]. This moderate, frequency- and temperature-stable dielectric constant stands in stark contrast to BaTiO₃, which exhibits a ferroelectric phase transition with ε values of ~1500–2000 at room temperature and strong temperature dependence near its Curie point (~120 °C) [3][4]. When BaSnO₃ is incorporated as a dopant into BaTiO₃ (15 wt% BaSnO₃ in BT-BS ceramics), the room-temperature dielectric constant of the composite increases by at least 50% relative to pure BaTiO₃ [5], demonstrating BaSnO₃'s role as an effective dielectric modifier rather than a direct BaTiO₃ substitute. BaSnO₃ is classified as a paraelectric linear dielectric across the measured temperature range (30 °C–300 °C), making it fundamentally distinct from the ferroelectric BaTiO₃ [6].

Dielectric constant Paraelectric Microwave dielectric Capacitor

High-Temperature Structural and Chemical Stability: BaSnO₃ vs. Degradation-Prone Perovskite Oxides

BaSnO₃ maintains its cubic perovskite structure (space group Pm3̄m) without any phase transition from cryogenic temperatures (10 K) up to at least 1000 °C in air, as confirmed by temperature-dependent X-ray diffraction [1][2]. This is a distinctive structural feature compared to many perovskite oxides that undergo phase transitions (e.g., BaTiO₃ undergoes a cubic-to-tetragonal ferroelectric transition at ~120 °C). Critically, the electrical resistance of (Ba,La)SnO₃ changes minimally even after thermal cycling to 530 °C in air, pointing to an unusual stability of the oxygen sublattice against vacancy formation [3]. This oxygen stability is a key differentiator from oxygen-deficient perovskites such as SrTiO₃₋δ, which readily form oxygen vacancies that degrade transport properties. Furthermore, first-principles calculations confirm that cubic BaSnO₃ is dynamically stable (no imaginary phonon modes in the phonon band structure), and it exhibits outstanding thermal stability for thermoelectric applications at elevated temperatures [4][5]. In practical terms, BaSnO₃'s thermal stability enables its use in high-temperature environments (power electronics, SOFC electrodes, thermoelectric generators) where many competing perovskite oxides undergo structural degradation or property drift.

Thermal stability Oxygen stability High-temperature electronics Chemical robustness

BaSnO₃ Optimal Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Indium-Free Transparent Conducting Electrodes for Displays, Touch Screens, and Photovoltaics

La-doped BaSnO₃ (LBSO) is positioned as a direct replacement for ITO in transparent electrode applications where supply-chain resilience, cost stability, and high electron mobility are prioritized. The room-temperature mobility of 320 cm²/V·s in single-crystal LBSO and 70 cm²/V·s in epitaxial films—combined with conductivity exceeding 10⁴ S/cm—meets or exceeds ITO performance benchmarks without reliance on critical raw material indium [1]. The wide band gap of 3.1 eV ensures visible-light transparency [2]. For procurement: specify La:BaSnO₃ sputtering targets or PLD targets with La doping levels of 2–7 at% for optimal conductivity-mobility balance. The earth-abundant elemental composition (Ba, Sn, O) provides long-term cost predictability compared to indium-price-sensitive ITO supply chains [3].

Intermediate-Temperature Proton-Conducting Electrolytes for Solid Oxide Fuel Cells (SOFCs)

Oxygen-vacancy-tuned BaSnO₃ functions as a single-phase proton-conducting electrolyte in semiconductor protonic fuel cells (SPFCs), achieving a proton conductivity of 0.23 S/cm and power density of 843 mW/cm² at 550 °C [4]. This enables SOFC operation at temperatures 150–250 °C lower than conventional YSZ-based cells, reducing stack material costs, improving thermal cycling durability, and enabling faster start-up. The BaSnO₃ electrolyte's ability to match YSZ-level ionic transport at 600 °C while operating at YSZ's 800 °C equivalent performance represents a direct procurement rationale: lower balance-of-plant costs and extended system lifetime [5]. Y-doped or acceptor-doped BaSnO₃ formulations are the recommended procurement specification for electrolyte-layer fabrication.

High-Temperature Thermoelectric Generators for Waste Heat Recovery (>900 K)

BaSnO₃'s combination of a high predicted thermoelectric ZT (n-0.37, p-1.52 at 900 K), ultrahigh n-type power factor (1.5 × 10⁻³ W m⁻¹ K⁻² at 1200 K), and proven thermal stability up to 1000 °C makes it a compelling candidate for high-temperature thermoelectric generator (TEG) modules [6][7]. Unlike chalcogenide thermoelectrics (PbTe, Bi₂Te₃) that oxidize or sublime above ~500–700 K, BaSnO₃ is inherently oxidation-resistant. The measured experimental power factor of La-doped BaSnO₃ ceramics (2.8 × 10⁻⁴ W m⁻¹ K⁻² at 1073 K) provides a baseline for further optimization through co-doping and nanostructuring [8]. Procurement focus: La-doped BaSnO₃ powders and ceramic targets with controlled carrier concentration for n-type thermoelectric leg fabrication.

Temperature-Stable Linear Dielectrics for Microwave Resonators, Filters, and Multilayer Capacitors

BaSnO₃'s paraelectric, frequency- and temperature-independent dielectric response (ε = 15–17, loss tangent ~1 × 10⁻³) directly addresses the requirement for thermally stable capacitors and microwave dielectric components where BaTiO₃'s strongly temperature-dependent ferroelectric ε is disqualifying [9]. The dielectric constant stability across 1 kHz–100 kHz and 30 °C–300 °C ensures consistent impedance in filter and resonator circuits across the full device operating range. Additionally, BaSnO₃ is an effective dielectric modifier when incorporated into BaTiO₃-based formulations (15 wt% BaSnO₃ increases ε′ by ≥50%), enabling tailored dielectric properties in multi-layer ceramic capacitors (MLCCs) [10]. Procurement specification: phase-pure BaSnO₃ powder with controlled particle size (nano- to submicron) for ceramic tape casting and co-firing with base-metal electrodes.

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